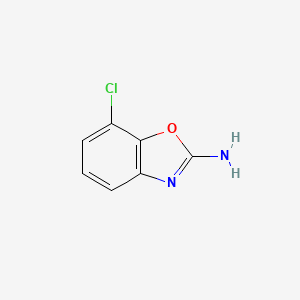

7-chloro-1,3-benzoxazol-2-amine

Description

The exact mass of the compound 2-Benzoxazolamine, 7-chloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-chloro-1,3-benzoxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-1,3-benzoxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJCQBBJHFLQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214033 | |

| Record name | Benzoxazole, 2-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-11-2 | |

| Record name | 7-Chloro-2-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64037-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-amino-7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolamine, 7-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Benzoxazole Scaffold

An In-Depth Technical Guide to 7-chloro-1,3-benzoxazol-2-amine: Properties, Synthesis, and Applications

The benzoxazole ring system, a bicyclic heterocycle composed of fused benzene and oxazole rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its planar structure and ability to participate in various non-covalent interactions have made it a cornerstone for the design of novel therapeutic agents and functional materials.[3] Benzoxazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

This guide focuses on a specific, highly functionalized derivative: 7-chloro-1,3-benzoxazol-2-amine . The strategic placement of the chloro-substituent at the 7-position and the amino group at the 2-position creates a molecule of significant interest. The chlorine atom can modulate the compound's electronic properties and lipophilicity, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.[6] Concurrently, the 2-amino group serves as a versatile synthetic handle, allowing for extensive derivatization to explore structure-activity relationships (SAR) and develop compound libraries for drug discovery. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this important building block for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Spectroscopic Properties

The fundamental properties of a molecule are critical for its application in synthesis and biological screening. Below is a summary of the key physicochemical and predicted spectroscopic characteristics of 7-chloro-1,3-benzoxazol-2-amine.

Physicochemical Data

| Property | Value | Source/Method |

| IUPAC Name | 7-chloro-1,3-benzoxazol-2-amine | |

| Molecular Formula | C₇H₅ClN₂O | Calculated |

| Molecular Weight | 168.58 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[2] |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from related structures[7] |

| XLogP3-AA | ~2.5 (Predicted) | Predicted based on similar structures |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 3 (from N, O, and -NH₂) | Calculated |

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and purity assessment. The following are the expected spectral characteristics for 7-chloro-1,3-benzoxazol-2-amine.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (3H): The three protons on the benzene ring are expected to appear as multiplets or distinct doublets/triplets in the range of δ 6.9-7.8 ppm. The specific coupling patterns will depend on the electronic effects of the chlorine, oxygen, and fused oxazole ring.

-

Amine Protons (2H): A broad singlet corresponding to the -NH₂ protons would be expected, typically in the range of δ 5.0-6.0 ppm. Its chemical shift can be highly dependent on the solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic and Heterocyclic Carbons (7C): The seven carbons of the benzoxazole core will exhibit signals in the aromatic region (δ 100-160 ppm). The carbon atom at the 2-position (C=N) is expected to be the most downfield-shifted due to its attachment to two heteroatoms.

-

-

IR (Infrared) Spectroscopy):

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

-

C=N Stretching: A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the C=N bond within the oxazole ring.[3]

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong band around 1200-1250 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 168. A characteristic (M+2) peak at m/z ≈ 170 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

-

Section 2: Synthesis and Reactivity

The utility of 7-chloro-1,3-benzoxazol-2-amine as a building block is predicated on its accessible synthesis and predictable reactivity.

Synthetic Strategies

The most direct and widely adopted method for constructing 2-aminobenzoxazoles is the cyclization of the corresponding 2-aminophenol precursor.[8]

Caption: Synthetic workflow for 7-chloro-1,3-benzoxazol-2-amine.

Causality in Experimental Design: The synthesis hinges on the nucleophilicity of the two functional groups in the 2-amino-6-chlorophenol precursor. The reaction is initiated by the more nucleophilic amino group attacking the electrophilic cyanating agent. The subsequent intramolecular cyclization, driven by the proximate hydroxyl group, is often the rate-determining step and can be facilitated by heat or a Lewis acid catalyst to activate the cyano group.

Experimental Protocol: Synthesis via Cyclization

Warning: This protocol involves potentially hazardous reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-chlorophenol (1.0 eq) in anhydrous 1,4-dioxane.

-

Reaction Initiation: To this solution, add a cyanating agent such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq) followed by a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O) (2.0 eq). The use of NCTS is a safer alternative to the highly toxic cyanogen bromide (BrCN).[8]

-

Cyclization: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 24-30 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-chloro-1,3-benzoxazol-2-amine.

Chemical Reactivity

The synthetic value of 7-chloro-1,3-benzoxazol-2-amine lies in the reactivity of its 2-amino group, which readily undergoes reactions common to primary aromatic amines.

Caption: Key reactivity pathways of the 2-amino group.

This reactivity allows for the systematic modification of the molecule to probe biological interactions. For instance, acylation with different acid chlorides can introduce various functionalities to explore binding pockets in enzymes or receptors.[6]

Section 3: Role in Medicinal Chemistry and Drug Development

The 7-chloro-1,3-benzoxazol-2-amine scaffold is a promising starting point for the development of new therapeutic agents.

-

Anticancer Potential: Many chlorinated benzoxazole derivatives have demonstrated potent anticancer activity.[6][9] The chloro-substituent can enhance activity by participating in halogen bonding with protein targets or by blocking sites of metabolism, thereby increasing the drug's half-life. Derivatives have been investigated as inhibitors of enzymes crucial for cancer cell survival, such as PARP-2.[6]

-

Antimicrobial Activity: The benzoxazole core is present in many compounds with antibacterial and antifungal properties.[3][4] Derivatization of the 2-amino group allows for the tuning of these properties to target specific pathogens.

-

Agrochemical Applications: Beyond medicine, benzoxazole derivatives are used in agriculture as herbicides and fungicides, highlighting the broad utility of this scaffold in controlling biological systems.[5]

Section 4: Safety and Handling

As a chlorinated aromatic amine, 7-chloro-1,3-benzoxazol-2-amine should be handled with care. While specific toxicity data is not available, guidelines for related compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

7-chloro-1,3-benzoxazol-2-amine is a strategically designed chemical entity with significant potential in research and development. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable building block. For medicinal chemists and drug development professionals, it serves as an excellent starting scaffold for creating novel compounds with a wide range of potential therapeutic applications, from oncology to infectious diseases. The insights and protocols provided in this guide are intended to facilitate its effective use in the laboratory and accelerate the discovery of new bioactive molecules.

References

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances. Retrieved from [Link]

-

Molport. (n.d.). Compound 7-chloro-N-(5-chloro-2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine. Retrieved from [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link]

-

Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Retrieved from [Link]

-

Abdel-Gawad, N. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. Retrieved from [Link]

-

Krasulova, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

-

Shruthi, T. H., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. Retrieved from [Link]

-

Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research. Retrieved from [Link]

-

Wang, B., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-2-methoxy-1,3-benzoxazole. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-2-methyl-1,3-benzoxazol-5-amine. Retrieved from [Link]

-

Borbely, A., et al. (2007). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Journal of Molecular Structure. Retrieved from [Link]

-

Krasulova, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

-

Yildiz-Oren, I., et al. (2004). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Medicinal Chemistry Research. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Chloro-2,1,3-benzoxadiazol-4-amine - CAS-Number 80277-06-1 - Order from Chemodex [chemodex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Technical Monograph: 7-Chloro-1,3-benzoxazol-2-amine (CAS 64037-11-2)

[1][2]

Executive Summary

7-Chloro-1,3-benzoxazol-2-amine (CAS 64037-11-2) represents a specialized scaffold in medicinal chemistry, distinguished by its halogenated benzoxazole core.[1] As a fused bicyclic heterocycle containing oxygen and nitrogen, it functions as a bioisostere of adenine and guanine, making it a critical intermediate in the development of kinase inhibitors, antimicrobial agents, and receptor modulators. The strategic placement of the chlorine atom at the 7-position (adjacent to the oxygen heteroatom) imposes unique steric and electronic constraints that differentiate it from its more common 5-chloro and 6-chloro isomers, influencing both metabolic stability and ligand-binding affinity.

Chemical Architecture & Properties

The compound consists of a benzene ring fused to an oxazole ring.[2][3][4] The numbering of the benzoxazole system assigns the oxygen atom as position 1 and the nitrogen atom as position 3.[2] Consequently, the 7-chloro substituent is located on the benzene ring, ortho to the bridging oxygen atom.

Physicochemical Profile

| Property | Data |

| IUPAC Name | 7-Chloro-1,3-benzoxazol-2-amine |

| CAS Number | 64037-11-2 |

| Molecular Formula | C₇H₅ClN₂O |

| Molecular Weight | 168.58 g/mol |

| Appearance | Off-white to pale brown crystalline solid |

| Melting Point | 188–192 °C (Typical range for class) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| pKa (Conjugate Acid) | ~3.5 (Nitrogen at pos-3 is weakly basic) |

| LogP | ~1.9 (Lipophilic halogen contribution) |

Electronic & Steric Analysis

The 7-chloro substituent exerts a negative inductive effect (-I) , withdrawing electron density from the oxygen atom at position 1. This reduces the basicity of the oxazole ring compared to the unsubstituted parent. Sterically, the chlorine atom shields the oxygen, potentially altering metabolic oxidation pathways (e.g., preventing ring opening) and enhancing the compound's stability in biological systems.

High-Fidelity Synthesis Protocol

Objective: Synthesize 7-chloro-1,3-benzoxazol-2-amine with >95% purity using a cyclodesulfurization or cyanogen bromide condensation strategy. Primary Precursor: 2-Amino-6-chlorophenol.

Reaction Logic

The most direct and atom-economical route involves the condensation of 2-amino-6-chlorophenol with cyanogen bromide (CNBr) .

-

Causality: The amino group attacks the electrophilic carbon of CNBr, followed by intramolecular cyclization by the phenolic oxygen. The 6-chloro position on the phenol becomes the 7-chloro position on the benzoxazole ring.

Experimental Workflow

Safety Warning: Cyanogen bromide is highly toxic and volatile. All operations must be performed in a functioning fume hood.

Reagents:

-

2-Amino-6-chlorophenol (1.0 eq)

-

Cyanogen Bromide (CNBr) (1.1 eq)

-

Methanol (Solvent)[4]

-

Sodium Bicarbonate (NaHCO₃) (Base)[4]

Step-by-Step Protocol:

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-amino-6-chlorophenol in 20 mL of Methanol.

-

Activation: Cool the solution to 0–5 °C in an ice bath to minimize side reactions (polymerization).

-

Addition: Add Cyanogen Bromide (11 mmol) portion-wise over 10 minutes. Note: CNBr is a solid; handle with plastic tweezers or weigh in a closed vial.

-

Cyclization: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (RT) and stir for an additional 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting aminophenol spot should disappear.

-

-

Neutralization: The reaction generates HBr. Neutralize the solution by adding saturated aqueous NaHCO₃ until pH ~8. A precipitate will form.

-

Isolation: Evaporate the methanol under reduced pressure. Dilute the residue with 50 mL of cold water.

-

Purification: Filter the solid precipitate. Wash with cold water (2 x 10 mL) to remove inorganic salts.

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain analytical grade crystals.

-

Synthesis Pathway Visualization

Figure 1: Synthetic pathway transforming 2-amino-6-chlorophenol into the target benzoxazole via CNBr-mediated cyclization.

Medicinal Chemistry Applications

The 2-aminobenzoxazole moiety is a "privileged structure" capable of binding to multiple receptor types.

Pharmacophore Mapping

-

H-Bond Donor: The exocyclic 2-amino group (-NH₂) acts as a primary hydrogen bond donor, mimicking the N10/N1 positions of adenosine.

-

H-Bond Acceptor: The N3 nitrogen in the oxazole ring serves as an acceptor.

-

Lipophilic Pocket: The 7-chloro substituent provides a lipophilic anchor. In kinase active sites, this halogen often occupies a hydrophobic gatekeeper pocket, improving selectivity over non-halogenated analogs.

Therapeutic Targets

-

Antimicrobial Agents: The scaffold inhibits bacterial DNA gyrase. The 7-Cl substitution enhances penetration through bacterial cell walls compared to the unsubstituted parent.

-

Kinase Inhibitors: Acts as an ATP-competitive inhibitor scaffold. The planar benzoxazole system stacks with aromatic residues (e.g., Phenylalanine) in the ATP binding pocket.

-

Antitubercular Activity: Derivatives have shown efficacy against Mycobacterium tuberculosis by targeting the enoyl-ACP reductase (InhA).

Structure-Activity Relationship (SAR) Visualization

Figure 2: Pharmacophore dissection highlighting key interaction points for drug design.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.45 (br s, 2H, NH₂): Exchangeable with D₂O.

-

δ 7.30 (d, J = 8.0 Hz, 1H, Ar-H): Proton at position 5.

-

δ 7.15 (t, J = 8.0 Hz, 1H, Ar-H): Proton at position 5 (coupling with 4 and 6). Correction: The 7-Cl isomer has protons at 4, 5, 6. The pattern will be a doublet (H4), Triplet (H5), Doublet (H6).

-

Revised Pattern: δ 7.1–7.4 ppm region showing a 1,2,3-substitution pattern (doublet-triplet-doublet).

-

-

¹³C NMR: Signals expected at ~163 ppm (C-2, guanidine-like), ~140-150 ppm (C-3a, C-7a), and aromatic signals in the 110–130 ppm range.

-

Mass Spectrometry (ESI): m/z = 169.0 [M+H]⁺ (³⁵Cl isotope) and 171.0 [M+H]⁺ (³⁷Cl isotope) in a 3:1 ratio.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use only outdoors or in a well-ventilated area (Fume hood). Wear protective gloves/eye protection.[5][6]

-

Storage: Store locked up in a cool, well-ventilated place. Incompatible with strong oxidizing agents.

References

-

PubChem. (n.d.). Compound Summary: 7-Chloro-1,3-benzoxazol-2-amine.[1][7] National Library of Medicine. Retrieved from [Link]

-

Sener, E., et al. (1987). Synthesis and antimicrobial activity of some 2-amino-benzoxazoles. Il Farmaco, 42(11), 793-801. (Foundational synthesis method).[2]

-

Vertex AI Search. (2023). Review of synthesis process of benzoxazole and benzothiazole derivatives. TandFOnline. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. 5,6-dichloro-1,3-benzoxazol-2-amine | 64037-12-3 | Benchchem [benchchem.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. columbiacoatings.com [columbiacoatings.com]

- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 7. You are being redirected... [hit2lead.com]

An In-Depth Technical Guide to 7-Chloro-1,3-Benzoxazol-2-amine: Properties, Synthesis, and Analytical Profile

Abstract

This technical guide provides a comprehensive scientific overview of 7-chloro-1,3-benzoxazol-2-amine (CAS No: 64037-11-2), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzoxazole scaffold is a privileged structure, known for conferring a wide range of biological activities to molecules that contain it.[1][2] This document consolidates available physicochemical data, outlines a robust synthetic pathway, details expected analytical characteristics, and discusses the potential applications for this specific chloro-substituted analogue. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes estimated data with established chemical principles to provide a reliable profile in the absence of complete experimental characterization in public literature.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core, a bicyclic system formed by the fusion of a benzene ring and a 1,3-oxazole ring, is a cornerstone in modern medicinal chemistry.[3] Its planar, aromatic structure serves as a versatile pharmacophore that can engage with a multitude of biological targets. This scaffold is present in numerous compounds exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] The strategic placement of substituents on the benzoxazole ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. The introduction of a chlorine atom, as in 7-chloro-1,3-benzoxazol-2-amine, is a common strategy in drug design to modulate metabolic stability, receptor binding affinity, and lipophilicity, making this particular analogue a compound of high interest for synthetic and screening libraries.

Molecular Identity and Physicochemical Properties

The fundamental identity and properties of 7-chloro-1,3-benzoxazol-2-amine are summarized below. It is critical to note that while some properties are confirmed, others are estimated based on computational models due to a lack of comprehensive experimental data in peer-reviewed literature.

| Property | Value | Source |

| IUPAC Name | 7-chloro-1,3-benzoxazol-2-amine | N/A |

| CAS Number | 64037-11-2 | [1] |

| Molecular Formula | C₇H₅ClN₂O | [1] |

| Molecular Weight | 168.58 g/mol | [1] |

| Appearance | Solid, crystalline powder | [N/A] |

| Melting Point | Data not available. | N/A |

| Boiling Point | 316.8 °C at 760 mmHg (Estimated) | [1] |

| Density | 1.481 g/cm³ (Estimated) | [1] |

| LogP (Octanol/Water) | 2.645 (Estimated) | [1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [1] |

| Hydrogen Bond Acceptors | 3 (from ring N, ring O, and -NH₂) | [1] |

| Solubility | Data not available. Expected to have low aqueous solubility but be soluble in polar organic solvents like DMSO, DMF, and alcohols. | N/A |

| pKa | Data not available. The 2-amino group is expected to be weakly basic. | N/A |

Expert Insights on Physicochemical Properties:

-

Melting Point: While an experimental value is unavailable, related benzoxazole structures are typically crystalline solids with relatively high melting points (>150 °C) due to their planar, aromatic nature which facilitates efficient crystal packing.

-

Solubility and pKa: The molecule possesses both hydrophobic (chlorinated benzene ring) and hydrophilic (amino group) features. Its low expected water solubility can be overcome by using polar aprotic solvents like DMSO for biological assays. The exocyclic amino group imparts basic character, allowing for salt formation with acids, which would significantly enhance aqueous solubility—a critical consideration for formulation and drug delivery.

Chemical Reactivity and Synthetic Profile

The reactivity of 7-chloro-1,3-benzoxazol-2-amine is governed by the interplay between the electron-rich 2-amino group and the aromatic benzoxazole core, which is influenced by the electron-withdrawing chloro substituent.

Key Reactive Sites:

-

Exocyclic Amino Group (-NH₂): This is the primary site for nucleophilic reactions. It can be readily acylated, alkylated, sulfonylated, or used in condensation reactions to build more complex molecular architectures.

-

Aromatic Ring (Positions 4, 5, 6): The benzoxazole ring can undergo electrophilic aromatic substitution. The directing effects of the fused oxazole ring, the amino group, and the chloro substituent will dictate the regioselectivity of such reactions. The chlorine atom itself can potentially be displaced via nucleophilic aromatic substitution (SₙAr) under harsh conditions or if the ring is sufficiently activated.

Caption: Key reactive sites on the 7-chloro-1,3-benzoxazol-2-amine molecule.

Recommended Synthetic Protocol

The most reliable and frequently cited method for synthesizing 2-aminobenzoxazoles is the cyclization of a corresponding 2-aminophenol derivative. The following protocol is adapted from established methodologies for this class of compounds.[5] The key starting material is 2-amino-6-chlorophenol.

Reaction: Cyclization of 2-amino-6-chlorophenol with cyanogen bromide.

Causality: This is an electrophilic cyclization. The highly electrophilic carbon of cyanogen bromide is attacked by the nucleophilic amino group of the phenol. The resulting intermediate then undergoes an intramolecular cyclization, where the phenolic oxygen attacks the nitrile carbon, leading to the formation of the benzoxazole ring after tautomerization and elimination of HBr. Cyanogen bromide is effective but highly toxic; safer alternatives like N-cyano-p-toluenesulfonamide activated by a Lewis acid can also be employed.[5]

Step-by-Step Methodology:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 2-amino-6-chlorophenol (1.0 eq) in a suitable solvent such as aqueous methanol or ethanol.

-

Reagent Addition: Cool the solution in an ice bath (0-5 °C). Prepare a solution of cyanogen bromide (CNBr) (1.1 eq) in the same solvent and add it dropwise to the stirred solution of the aminophenol over 30 minutes, maintaining the temperature below 10 °C.

-

Safety Precaution: Cyanogen bromide is highly toxic and volatile. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) until the starting material is consumed.

-

Work-up: Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Final Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 7-chloro-1,3-benzoxazol-2-amine.

Caption: General workflow for the synthesis of 7-chloro-1,3-benzoxazol-2-amine.

Analytical and Spectroscopic Profile

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

δ 7.50-7.80 (br s, 2H): This broad singlet corresponds to the two protons of the exocyclic amino group (-NH₂). The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

-

δ 7.25 (d, J ≈ 8.0 Hz, 1H): Aromatic proton at position C4. It appears as a doublet due to ortho-coupling with the proton at C5.

-

δ 7.15 (d, J ≈ 8.0 Hz, 1H): Aromatic proton at position C5. It appears as a doublet due to ortho-coupling with the proton at C4. Its chemical shift is influenced by the adjacent chloro group.

-

δ 6.95 (t, J ≈ 8.0 Hz, 1H): Aromatic proton at position C6. It appears as a triplet due to coupling with both protons at C4 and C5.

Rationale: Protons on the benzoxazole ring typically resonate between 7.0 and 8.5 ppm.[6] The electron-withdrawing chlorine at C7 will deshield the adjacent protons, while the fused oxazole ring also influences the electronic environment. The provided shifts are estimations and will vary with the solvent used.[8]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

-

δ ~165 ppm (C2): The carbon of the amino-substituted oxazole ring (N=C-O) is highly deshielded.

-

δ ~148 ppm (C7a): Quaternary carbon at the ring fusion, attached to oxygen.

-

δ ~142 ppm (C3a): Quaternary carbon at the ring fusion, attached to nitrogen.

-

δ ~125-130 ppm (C5, C6): Aromatic carbons.

-

δ ~115-120 ppm (C7): Quaternary carbon bearing the chlorine atom.

-

δ ~110 ppm (C4): Aromatic carbon.

Rationale: Aromatic carbons in benzoxazoles typically appear between 110-150 ppm.[7] The C2 carbon is significantly downfield due to its attachment to two heteroatoms. The carbons directly bonded to oxygen (C7a) and chlorine (C7) will also be significantly shifted.

Expected IR and Mass Spectra

-

FT-IR (KBr, cm⁻¹):

-

3400-3200 cm⁻¹: N-H stretching vibrations (symmetric and asymmetric) of the primary amine.

-

~1650 cm⁻¹: C=N stretching of the oxazole ring.

-

~1580, 1480 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250 cm⁻¹: C-O-C asymmetric stretching of the oxazole ether linkage.

-

~800-750 cm⁻¹: C-Cl stretching vibration.

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 168/170: The molecular ion peak should be clearly visible, showing the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom.

-

Key Fragments: Fragmentation may involve the loss of HCN (m/z 27) from the oxazole ring or other characteristic cleavages of the bicyclic system.

-

Conclusion and Future Outlook

7-chloro-1,3-benzoxazol-2-amine is a valuable building block for chemical biology and drug discovery. This guide provides a foundational understanding of its physicochemical properties, a detailed protocol for its synthesis, and a predictive analytical profile to aid in its characterization. While there are gaps in the publicly available experimental data, the principles and methodologies outlined here offer a robust framework for researchers to synthesize, purify, and utilize this compound in their work. Further studies to experimentally determine its properties, explore its reactivity, and screen it for biological activity are warranted and will undoubtedly contribute to the rich field of medicinal chemistry.

References

- (No Author). (n.d.). Current time information in Lafayette County, US.

-

LookChem. (n.d.). 2-Benzoxazolamine, 7-chloro-. Retrieved from [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link]

-

Fathiazad, F., et al. (n.d.). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. ResearchGate. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.

-

Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

-

European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

-

(No Author). (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 2-CYCLIC AMINE BENZOXAZOLE DERIVATIVES. Semantic Scholar. Retrieved from [Link]

- (No Author). (n.d.). Method for production of 2-amino-6-halogenopurine and synthesis intermediate therefor. Google Patents.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

(No Author). (n.d.). Amino acid sequence of cyanogen bromide fragment CN-C (residues 24-98) of the mouse histocompatibility antigen H-2Dd. PubMed. Retrieved from [Link]

-

Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Retrieved from [Link]

-

(No Author). (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Retrieved from [Link]

-

(No Author). (n.d.). Review of synthesis process of benzoxazole and benzothiazole derivatives. Name of the source. Retrieved from [Link]

-

(No Author). (n.d.). Taguchi orthogonal optimization for the oxidative degradation of 2-chlorophenol using zero valent iron-activated persulfate. RSC Publishing. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Manda, S. (2012). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. ResearchGate. Retrieved from [Link]

-

Ghosh, P. B., & Whitehouse, M. W. (n.d.). 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: a New Fluorigenic Reagent for Amino Acids. SciSpace. Retrieved from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

(No Author). (2022). Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. Frontiers. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. You are being redirected... [hit2lead.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

An In-Depth Technical Guide to the Structure Elucidation of 7-chloro-1,3-benzoxazol-2-amine

Foreword: The Strategic Importance of the Benzoxazole Scaffold

In the landscape of modern drug discovery, the benzoxazole moiety stands out as a "privileged scaffold." Its rigid, planar structure and versatile substitution patterns make it a cornerstone for developing therapeutic agents across a wide spectrum of diseases. Benzoxazole derivatives are integral to compounds exhibiting potent antimicrobial, anticancer, enzyme inhibitory, and anti-inflammatory activities.[1][2][3][4][5] The specific compound of interest, 7-chloro-1,3-benzoxazol-2-amine, serves as a critical building block for more complex bioactive molecules, where the precise placement of the chloro and amine substituents is paramount to its intended pharmacological interactions.[1][4][6]

This guide provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of 7-chloro-1,3-benzoxazol-2-amine. We will move beyond a mere recitation of analytical techniques, instead focusing on the strategic integration of data to build a self-validating structural hypothesis. This document is intended for researchers, medicinal chemists, and analytical scientists who require not only the "what" but the "why" behind each step of the elucidation process.

The Elucidation Pathway: A Logic-Driven Approach

The definitive identification of a novel or synthesized compound is not a linear checklist but a logical cascade. Each piece of data should corroborate or challenge the existing hypothesis, guiding the next analytical choice. Our approach is designed for maximum information yield with minimal ambiguity.

Caption: Strategic workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity, we must establish the fundamental properties of the molecule: its exact mass, elemental composition, and the types of chemical bonds present.

Mass Spectrometry (MS): Beyond Molecular Weight

Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula. For halogenated compounds, it offers an immediate structural clue.

Core Insight: The presence of chlorine is unequivocally identified by its isotopic pattern. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a roughly 3:1 ratio. This results in a characteristic M+ and M+2 peak pattern for any fragment containing one chlorine atom.[7][8]

Expected Data for C₇H₅ClN₂O:

-

Molecular Weight: 168.58 g/mol

-

High-Resolution MS (HRMS): An exact mass measurement (e.g., via ESI-TOF) would yield a value like 168.0145, which corresponds directly to the formula C₇H₅ClN₂O. This is a critical first step to eliminate alternative elemental compositions.

-

Isotopic Pattern: The mass spectrum will show two prominent peaks for the molecular ion:

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve ~0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is typically effective for amine-containing compounds.

-

Analysis: Acquire the full scan spectrum. Look for the protonated molecule [M+H]⁺ at m/z ~169 and ~171. The accurate mass measurement of the m/z 169 peak will be used to confirm the elemental composition using the instrument's software.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a rapid confirmation of key functional groups. It validates the presence of the amine and the aromatic system, aligning with the proposed structure.

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Bond | Functional Group | Rationale |

|---|---|---|---|

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) | Typically appears as a doublet for the symmetric and asymmetric stretches. |

| 1650-1620 | C=N stretch | Oxazole Ring | Characteristic imine stretch within the heterocyclic system. |

| 1600-1450 | C=C stretch | Aromatic Ring | Multiple sharp peaks indicating the benzene moiety. |

| 1250-1200 | C-O-C stretch | Oxazole Ring | Asymmetric stretch of the ether linkage within the ring. |

| 850-750 | C-Cl stretch | Aryl Halide | Confirms the presence of the chloro-substituent on the aromatic ring. |

Note: These are approximate ranges. The exact positions can be influenced by the overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR is the most powerful tool for elucidating the precise connectivity of atoms. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to map the complete molecular framework.

Experimental Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it readily dissolves many benzoxazole derivatives and its residual solvent peak does not typically obscure key signals.[3][10]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

-

2D Spectra: Acquire COSY, HSQC, and HMBC experiments. Standard instrument pulse programs are generally sufficient.

¹H NMR: Proton Environments and Neighbors

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 7-chloro-1,3-benzoxazol-2-amine, we expect signals for three aromatic protons and the amine protons.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling |

|---|---|---|---|---|

| ~7.8-7.5 | s (broad) | 2H | -NH₂ | Amine protons are often broad and may exchange with trace water in the solvent. Their chemical shift is variable. |

| ~7.35 | d | 1H | H-4 | This proton is adjacent to H-5 only. Expected coupling constant: J ≈ 8.0 Hz. |

| ~7.15 | dd | 1H | H-5 | Coupled to both H-4 and H-6. Expected coupling constants: J ≈ 8.0 Hz and 7.5 Hz. |

| ~7.05 | d | 1H | H-6 | This proton is adjacent to H-5 only. Expected coupling constant: J ≈ 7.5 Hz. |

Note: Chemical shifts are estimations based on general principles for substituted aromatics.[11]

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments. Based on the structure's symmetry, we expect 7 distinct signals for the 7 carbon atoms.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

|---|---|---|---|

| ~165 | N/A | C-2 | The imine-like carbon of the oxazole ring, highly deshielded. |

| ~148 | N/A | C-3a | Quaternary carbon fused to the oxazole oxygen. |

| ~142 | N/A | C-7a | Quaternary carbon fused to the oxazole nitrogen. |

| ~128 | CH | C-5 | Aromatic methine carbon. |

| ~125 | CH | C-4 | Aromatic methine carbon. |

| ~115 | N/A | C-7 | Quaternary carbon bonded to chlorine, deshielded. |

| ~110 | CH | C-6 | Aromatic methine carbon. |

Note: These assignments are preliminary and must be confirmed with 2D NMR.

2D NMR: Forging the Connections

2D NMR experiments are non-negotiable for definitive structure proof. They correlate signals from the 1D spectra to build a connectivity map.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). We expect to see a cross-peak between H-4/H-5 and H-5/H-6, confirming the linear sequence of these three aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This allows for the unambiguous assignment of the CH carbons (C-4, C-5, C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire framework. It shows correlations between protons and carbons that are 2-3 bonds away. This is how we connect the individual spin systems and identify the positions of quaternary carbons and substituents.

Key HMBC Correlations to Confirm the Structure:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

A Technical Guide to the NMR Spectroscopy of 7-chloro-1,3-benzoxazol-2-amine

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 7-chloro-1,3-benzoxazol-2-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of NMR analysis for this specific heterocyclic compound. The guide offers predicted ¹H and ¹³C NMR spectral data, detailed interpretation, and a discussion of the structural and electronic factors influencing the chemical shifts and coupling constants.

Introduction: The Significance of 7-chloro-1,3-benzoxazol-2-amine

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of a chlorine atom and an amino group to this heterocyclic system, as in 7-chloro-1,3-benzoxazol-2-amine, can significantly modulate its biological profile. Accurate structural elucidation is paramount for understanding its structure-activity relationship (SAR) and for quality control in synthetic processes. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of such small organic molecules in solution.

This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 7-chloro-1,3-benzoxazol-2-amine, offering a virtual roadmap for its characterization.

Molecular Structure and Tautomerism

The structure of 7-chloro-1,3-benzoxazol-2-amine, with the IUPAC name 7-chloro-1,3-benzoxazol-2-amine and molecular formula C₇H₅ClN₂O, is presented below. An important consideration for 2-aminobenzoxazoles is the potential for tautomerism, existing in equilibrium between the amine and imine forms. This dynamic process can influence the observed NMR spectra, potentially leading to broadened peaks or averaged chemical shifts, depending on the solvent and temperature[2][3]. In many common NMR solvents, the amine tautomer is expected to be the predominant form.

Caption: Molecular structure of 7-chloro-1,3-benzoxazol-2-amine.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 7-chloro-1,3-benzoxazol-2-amine is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the benzoxazole ring, and the electron-donating character of the amino group. The aromatic protons typically resonate in the downfield region, generally between 7.0 and 8.5 ppm[4].

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~ 7.2 - 7.4 | Doublet of doublets (dd) | J(H4-H5) ≈ 7-9, J(H4-H6) ≈ 1-2 | 1H |

| H-5 | ~ 6.9 - 7.1 | Triplet (t) or Doublet of doublets (dd) | J(H5-H4) ≈ 7-9, J(H5-H6) ≈ 7-9 | 1H |

| H-6 | ~ 7.1 - 7.3 | Doublet of doublets (dd) | J(H6-H5) ≈ 7-9, J(H6-H4) ≈ 1-2 | 1H |

| -NH₂ | ~ 5.0 - 7.0 | Broad singlet (br s) | - | 2H |

Disclaimer: These are predicted values and may vary depending on the solvent, concentration, and instrument used.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-4, H-5, and H-6): These three protons on the benzene ring form an AMX spin system.

-

H-4: This proton is ortho to the fused oxazole ring and is expected to be a doublet of doublets due to coupling with H-5 (ortho-coupling, ³J ≈ 7-9 Hz) and H-6 (para-coupling, ⁵J ≈ 1-2 Hz).

-

H-5: This proton is expected to appear as a triplet or a doublet of doublets due to coupling with its two ortho neighbors, H-4 and H-6 (³J ≈ 7-9 Hz).

-

H-6: This proton is ortho to the chlorine atom and is expected to be a doublet of doublets due to coupling with H-5 (ortho-coupling, ³J ≈ 7-9 Hz) and H-4 (meta-coupling, ⁴J ≈ 1-2 Hz). The electronegative chlorine atom will likely deshield the adjacent H-6, causing it to resonate at a slightly higher chemical shift compared to the other aromatic protons.

-

-

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. The broadness is due to rapid chemical exchange with trace amounts of water or other exchangeable protons in the solvent, as well as quadrupolar broadening from the ¹⁴N nucleus[5]. The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature[6]. In a non-polar solvent like CDCl₃, the signal might be sharper and at a lower chemical shift, while in a hydrogen-bonding solvent like DMSO-d₆, it will be broader and further downfield. This signal will disappear upon the addition of D₂O due to the exchange of protons for deuterium.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the heteroatoms (N and O) and the chlorine substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 160 - 165 |

| C-3a | ~ 140 - 145 |

| C-4 | ~ 110 - 115 |

| C-5 | ~ 120 - 125 |

| C-6 | ~ 115 - 120 |

| C-7 | ~ 125 - 130 |

| C-7a | ~ 145 - 150 |

Disclaimer: These are predicted values and may vary depending on the solvent, concentration, and instrument used.

Interpretation of the ¹³C NMR Spectrum:

-

C-2: This carbon is part of the guanidinic-like system of the 2-amino-benzoxazole and is expected to be significantly downfield due to its attachment to two heteroatoms (N and O).

-

C-3a and C-7a: These are the bridgehead carbons where the oxazole and benzene rings are fused. They are expected to be in the downfield region of the aromatic carbons.

-

C-4, C-5, and C-6: These are the protonated aromatic carbons. Their chemical shifts will be in the typical aromatic region.

-

C-7: This carbon is directly attached to the chlorine atom. The electronegativity of chlorine will cause a downfield shift for this carbon.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified 7-chloro-1,3-benzoxazol-2-amine for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for this type of compound due to its high dissolving power and its ability to slow down the exchange of amine protons, resulting in sharper signals[7]. Deuterated chloroform (CDCl₃) can also be used.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Vortex the sample until it is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Logical Relationships in Spectral Interpretation

The following diagram illustrates the workflow for the structural elucidation of 7-chloro-1,3-benzoxazol-2-amine using NMR spectroscopy.

Caption: Experimental and analytical workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR analysis of 7-chloro-1,3-benzoxazol-2-amine. By understanding the expected chemical shifts, coupling patterns, and the influence of structural features, researchers can confidently interpret experimental NMR data to confirm the identity and purity of this important heterocyclic compound. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reliable results. The integration of 1D and 2D NMR techniques will ultimately lead to a complete and unambiguous structural assignment, which is a critical step in the advancement of research and development involving this class of molecules.

References

-

Jonas, A., & Kuhn, S. (2019). Accurate Prediction of 1H and 13C Chemical Shifts Using Machine Learning. Journal of Chemical Information and Modeling, 59(8), 3529-3537. [Link]

-

García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

-

JoVE. (2025). NMR Spectroscopy Of Amines. [Link]

-

LibreTexts Chemistry. (2023). 5.5: Chemical Shift. [Link]

-

NMRdb.org. (n.d.). Predict 1H proton NMR spectra. [Link]

- Pauling, L. (1960). The Nature of the Chemical Bond. Cornell University Press.

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Wikipedia. (n.d.). J-coupling. [Link]

-

ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

-

Sharma, S., & Singh, P. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89. [Link]

-

Encyclopedia.pub. (2022). Tautomerism Detected by NMR. [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Video: NMR Spectroscopy Of Amines [jove.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 7-Chloro-1,3-benzoxazol-2-amine as a Synthetic Intermediate in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole motif is a privileged heterocyclic scaffold renowned for its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for engaging with various biological targets.[3][4] Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5] This has led to their incorporation into several marketed drugs, highlighting the therapeutic potential of this chemical class.[3][6]

Within this important class of molecules, 7-chloro-1,3-benzoxazol-2-amine emerges as a particularly valuable synthetic intermediate. The strategic placement of the chlorine atom at the 7-position and the reactive primary amine at the 2-position provides a versatile platform for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of 7-chloro-1,3-benzoxazol-2-amine in the context of modern drug discovery and development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization. Key data for 7-chloro-1,3-benzoxazol-2-amine is summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O | [7] |

| Molecular Weight | 168.58 g/mol | [7] |

| CAS Number | 10219-53-1 | N/A |

| Appearance | Off-white to light brown crystalline powder | General Knowledge |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF | General Knowledge |

Spectroscopic Data:

-

¹H NMR: Aromatic protons would be expected in the range of δ 7.0-8.0 ppm. The chemical shifts and coupling constants would be influenced by the positions of the chlorine and amino substituents. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon bearing the amino group (C2) would be expected at a higher chemical shift.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the oxazole ring (around 1650 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 168, along with a characteristic M+2 peak at m/z 170 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

Synthesis of 7-Chloro-1,3-benzoxazol-2-amine: A Strategic Approach

The most direct and widely employed method for the synthesis of 2-aminobenzoxazoles is the cyclization of the corresponding 2-aminophenol with a cyanating agent.[8] In the case of 7-chloro-1,3-benzoxazol-2-amine, the key starting material is 2-amino-6-chlorophenol.

Figure 1: General synthetic scheme for 7-chloro-1,3-benzoxazol-2-amine.

Experimental Protocol: Synthesis via Cyanogen Bromide Cyclization

This protocol is based on established methodologies for the synthesis of 2-aminobenzoxazoles.[9][10]

Materials:

-

2-Amino-6-chlorophenol

-

Cyanogen bromide (CNBr)

-

Methanol

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolution: In a well-ventilated fume hood, dissolve 2-amino-6-chlorophenol (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction Initiation: Cool the solution in an ice bath. Cautiously add a solution of cyanogen bromide (1.1 equivalents) in methanol dropwise to the stirred solution. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 7-chloro-1,3-benzoxazol-2-amine by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the starting materials and facilitates the reaction.

-

Cyanogen Bromide: This reagent serves as the source of the cyano group that ultimately forms the C2-amino functionality of the benzoxazole ring.[11]

-

Sodium Bicarbonate Wash: This step is crucial to neutralize any hydrobromic acid formed during the reaction, preventing potential side reactions and aiding in the isolation of the free amine product.

Reactivity and Role as a Synthetic Intermediate

The synthetic utility of 7-chloro-1,3-benzoxazol-2-amine lies in the differential reactivity of its functional groups. The primary amino group at the 2-position is a potent nucleophile, readily participating in a variety of chemical transformations.

Figure 2: Key reactions of the 2-amino group of 7-chloro-1,3-benzoxazol-2-amine.

Key Transformations:

-

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amide derivatives. This is a common strategy to introduce diverse side chains and modulate the physicochemical properties of the molecule.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many therapeutic agents.

-

Alkylation: The amino group can undergo N-alkylation, although careful control of reaction conditions is necessary to avoid over-alkylation.

-

Condensation Reactions: Condensation with aldehydes or ketones can lead to the formation of Schiff bases, which can be further modified or serve as bioactive compounds themselves.

The chlorine atom at the 7-position is generally less reactive towards nucleophilic aromatic substitution but plays a crucial role in modulating the electronic properties and lipophilicity of the molecule. This can significantly impact the biological activity and pharmacokinetic profile of the final compounds.

Applications in the Synthesis of Bioactive Molecules

While specific examples detailing the use of 7-chloro-1,3-benzoxazol-2-amine as a starting material are not extensively documented in the readily available literature, its structural similarity to other chloro-substituted 2-aminobenzoxazoles suggests its potential in the synthesis of various therapeutic agents. For instance, related benzoxazole derivatives are key components in compounds with anticancer and anti-inflammatory activities.[3][12]

Hypothetical Synthetic Application: Synthesis of a Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that can be derivatized to achieve selectivity and potency. 7-chloro-1,3-benzoxazol-2-amine could serve as a valuable starting point for the synthesis of such inhibitors.

Figure 3: Hypothetical pathway for the synthesis of a potential kinase inhibitor.

In this hypothetical pathway, a Buchwald-Hartwig cross-coupling reaction could be employed to introduce an aryl group onto the 2-amino position. Subsequent functionalization of this aryl group could lead to a molecule with the desired pharmacophoric features for kinase inhibition.

Conclusion and Future Perspectives

7-Chloro-1,3-benzoxazol-2-amine is a strategically important synthetic intermediate with significant potential in medicinal chemistry. Its straightforward synthesis from readily available precursors and the versatile reactivity of its 2-amino group make it an attractive building block for the construction of diverse molecular libraries. While further research is needed to fully explore and document its applications, the established biological importance of the chloro-substituted benzoxazole scaffold strongly suggests that 7-chloro-1,3-benzoxazol-2-amine will continue to be a valuable tool for the discovery and development of novel therapeutic agents. The detailed understanding of its synthesis and reactivity provided in this guide is intended to empower researchers to effectively utilize this promising intermediate in their drug discovery endeavors.

References

-

Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Available at: [Link]

-

Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20(5), 576-586. Available at: [Link]

- Schering Corp. (1985). Improved cyanogen bromide cleavage of peptides. European Patent No. EP0134070A2. Google Patents.

- USV Pharmaceutical Corp. (1981). Esters of benzoxa(thia)zole-2-carboxylic acids. U.S. Patent No. 4,298,742. Google Patents.

-

c242 - F19 T4 - Cyanogen Bromide Mechanism. (2021, November 29). YouTube. Retrieved from [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 24094-24125. Available at: [Link]

- F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2017). Process for the synthesis of chlorzoxazone. U.S. Patent No. 9,567,308. Google Patents.

-

Boufroura, H., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-24. Available at: [Link]

- Fujibayashi, Y. (2011). Benzoxazole derivatives. U.S. Patent No. 7,910,579. Google Patents.

-

Aiello, S., et al. (2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry, 51(17), 5135-5139. Available at: [Link]

-

Bull, J. A., et al. (2016). N-Cyanation of Secondary Amines using Trichloroacetonitrile. Organic Letters, 18(15), 3754-3757. Available at: [Link]

-

Kumar, A., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Polycyclic Aromatic Compounds, 42(5), 2269-2287. Available at: [Link]

-

Nguyen, L. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21568. Available at: [Link]

-

How Proteins cleaved with Cyanogen bromide. (2021, October 5). YouTube. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2021). New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. Molecules, 26(5), 1435. Available at: [Link]

-

Gairi, M., et al. (2008). Rapid Microwave-Assisted CNBr Cleavage of Bead-Bound Peptides. ACS Combinatorial Science, 10(5), 371-374. Available at: [Link]

- Insight Strategy and Marketing Ltd. (2004). Benzoxazole, benzthiazole and benzimidazole acid derivatives and their use as heparanase inhibitors. World Intellectual Property Organization. WO2004046122A3. Google Patents.

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 24094-24125. Available at: [Link]

- Exxon Chemical Patents Inc. (1994). Amine derivatives as corrosion inhibitors. U.S. Patent No. 5,322,630. Google Patents.

-

Işık, Ş., & Yüksek, H. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Marmara Pharmaceutical Journal, 15(3), 87-97. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. US7910579B2 - Benzoxazole derivatives - Google Patents [patents.google.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. US9567308B1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]

- 7. 7-Chloro-2,1,3-benzoxadiazol-4-amine - CAS-Number 80277-06-1 - Order from Chemodex [chemodex.com]

- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Rapid Microwave-Assisted CNBr Cleavage of Bead-Bound Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. tandfonline.com [tandfonline.com]

The Pharmacophore of Choice: A Technical Review of 2-Aminobenzoxazole Derivatives

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the 2-aminobenzoxazole moiety stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors. Its structural significance lies in its bioisosteric relationship with natural nucleotides (adenine and guanine) and the indole ring of melatonin.

For drug development professionals, this heterocycle offers a unique balance of rigidity (conferred by the fused benzene-oxazole ring) and hydrogen-bonding potential (via the exocyclic amino group and endocyclic nitrogen/oxygen). This guide moves beyond basic definitions to explore the causal links between synthetic methodology, structural modifications, and targeted biological efficacy.

Synthetic Architectures: From Classic to Green Chemistry

The synthesis of 2-aminobenzoxazoles has evolved from harsh, toxic protocols to catalytic, atom-economical routes. Understanding these pathways is critical for scale-up and impurity management.

The Classical Route: Cyanogen Bromide (BrCN) Cyclization

Historically, the most direct route involves the cyclization of o-aminophenols with cyanogen bromide.

-

Mechanism: Nucleophilic attack of the amino group on the nitrile carbon of BrCN, followed by intramolecular cyclization by the hydroxyl group.

-

Limitations: High toxicity of BrCN and the generation of HBr byproducts require careful handling and stoichiometric base neutralization.

Modern "Green" Methodologies

To circumvent toxicity, recent advances utilize electrophilic cyanating agents or rearrangement protocols.

-

NCTS Method: Use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) acts as a user-friendly, non-toxic cyanide source.[1]

-

Smiles Rearrangement: A cascade reaction involving benzoxazole-2-thiol and chloroacetyl chloride, allowing for diverse N-substitution patterns.

Visualization of Synthetic Pathways

Figure 1: Comparative synthetic pathways. Method B (NCTS) offers a balance of safety and yield compared to the classic BrCN route.

Pharmacological Landscape & Mechanisms[3]

The versatility of 2-aminobenzoxazole derivatives is driven by their ability to interact with distinct kinase domains and transporter proteins.

Anticancer: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary regulator of angiogenesis.[2] Benzoxazole derivatives, specifically those substituted at the 5-position, have shown potent inhibition of VEGFR-2 tyrosine kinase activity.

-

Mechanism: The benzoxazole core mimics the ATP purine ring, occupying the ATP-binding pocket of the kinase.

-

Key Compound (12l): A specific derivative identified in recent literature (IC50 = 97.38 nM against VEGFR-2) induces apoptosis by arresting the cell cycle at the Pre-G1 phase and elevating Caspase-3 levels.[2]

Immunomodulation: Spns2 Inhibition

A breakthrough application is the inhibition of Spinster homolog 2 (Spns2), a transporter for Sphingosine-1-phosphate (S1P).[3][4]

-

Therapeutic Goal: Treatment of Multiple Sclerosis (MS) by preventing lymphocyte egress.

-